1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-6-9(7(2)12)4-3-8(5-10)11-6;;/h3-4,7,12H,5,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCSLGFDBAKXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)C(C)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridinyl Ethan-1-ol Intermediate
The core intermediate, 1-(6-methylpyridin-3-yl)ethan-1-ol, is prepared through selective reduction and functional group transformations starting from 1-(6-methylpyridin-3-yl)ethanone derivatives.
- Starting Material: 1-(6-methylpyridin-3-yl)ethanone
- Key Reactions:
- Reductive amination or reduction of the ketone group to the corresponding alcohol using hydride donors such as sodium tetrahydroborate.
- Introduction of the aminomethyl group at the 6-position of the pyridine ring via nucleophilic substitution or reductive amination involving ammonia or amine sources.
A representative synthetic route reported involves stirring 1-(6-methylpyridin-3-yl)ethanone with titanium(IV) isopropoxide and ammonia in methanol under nitrogen atmosphere at room temperature for 6 hours, followed by reduction with sodium tetrahydroborate overnight. The reaction mixture is then quenched with ammonium hydroxide, extracted, and purified to yield the aminomethyl ethan-1-ol intermediate as a dark yellow oil with good yield (approximately 70-80%).
Formation of the Dihydrochloride Salt
- The free base aminomethyl ethan-1-ol is converted to the dihydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., ethanol or ether).
- This step improves the compound’s stability, crystallinity, and handling properties.
- The dihydrochloride salt typically precipitates as a powder, which can be filtered and dried under controlled conditions.
Alternative and Supporting Synthetic Routes
- Hydration of 5-ethynyl-2-methylpyridine in acidic media (e.g., sulfuric acid and toluene) at elevated temperatures (50-80 °C) has been reported to produce 1-(6-methylpyridin-3-yl)ethanone intermediates, which can be further elaborated to the target compound.
- The use of titanium tetra(isopropoxide) as a Lewis acid catalyst facilitates the reductive amination step, enhancing yield and selectivity.
- The synthetic process avoids hazardous oxidants by using sulfonate intermediates and palladium-catalyzed coupling reactions in related pyridine derivatives, suggesting potential for adaptation in the target compound’s synthesis.
Data Table Summarizing Key Preparation Steps
| Step No. | Process Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reductive amination of 1-(6-methylpyridin-3-yl)ethanone | Titanium(IV) isopropoxide, ammonia, MeOH, RT, 6 h | ~75 | Under N2 atmosphere |
| 2 | Reduction with sodium tetrahydroborate | NaBH4, MeOH, overnight | - | Quench with ammonium hydroxide |
| 3 | Extraction and purification | DCM extraction, NaCl wash, drying over Na2SO4 | - | Dark yellow oil obtained |
| 4 | Conversion to dihydrochloride salt | HCl in ethanol or ether | - | Powder form, improved stability |
Research Findings and Observations
- The use of titanium tetra(isopropoxide) and ammonia in methanol is critical for efficient imine formation and subsequent reduction, avoiding over-reduction or side reactions.
- Sodium tetrahydroborate is preferred for its mild reducing properties, preserving the pyridine ring integrity while reducing the ketone to alcohol.
- The dihydrochloride salt form is favored for pharmaceutical applications due to enhanced solubility and stability.
- Alternative synthetic routes involving palladium-catalyzed coupling and sulfonate intermediates provide scalable and safer options, minimizing the use of hazardous oxidants and improving overall process efficiency.
- The process yields are generally high (>70%), with purification steps involving standard organic extraction and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridine ring or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparison with Similar Compounds
a. 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride
- Molecular Formula : C₉H₁₄Cl₂N₂O
- Molecular Weight : 237.13
- Key Features: Pyridine ring, aminomethyl, methyl, and ketone groups.
- Differences from Target Compound: The ketone group (C=O) replaces the ethanol group (C-OH), reducing polarity and hydrogen-bonding capacity.
- Applications: Used in life science research as a building block; commercial availability noted in American Elements’ catalog .
b. (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride
c. Berotralstat Dihydrochloride
- Molecular Formula : C₃₀H₂₆F₄N₆O·2HCl
- Molecular Weight : 635.49
- Key Features: Pyrazole-carboxamide backbone, cyano, and trifluoromethyl groups.
- Differences from Target Compound : Larger molecular structure with distinct pharmacophore (plasma kallikrein inhibitor); soluble in water at pH ≤4 .
Data Table: Comparative Analysis
*Calculated based on structural similarity to the ketone analog.
Research Findings and Implications
Hydrogen-Bonding Capacity: The ethanol group in the target compound may improve aqueous solubility compared to the ketone analog, which lacks hydroxyl-derived polarity .
Stability of Dihydrochloride Salts : Berotralstat’s solubility at low pH suggests dihydrochloride salts often require acidic conditions for stability, a factor relevant to the target compound’s formulation .
Notes
Functional group substitutions (e.g., ketone vs. alcohol) significantly impact physicochemical behavior and biological activity.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves sequential functionalization of a pyridine core. Key steps include:
- Aminomethylation : Introduce the aminomethyl group at the 6-position via nucleophilic substitution or reductive amination, using reagents like formaldehyde and ammonium chloride under controlled pH (6–8) .
- Ethanol group incorporation : React the intermediate with ethylene oxide or employ hydroxylation under reducing conditions (e.g., NaBH₄) .
- Salt formation : Treat the free base with HCl in anhydrous ethanol to form the dihydrochloride salt, followed by recrystallization (methanol/ether) for purification .
Critical parameters: Temperature control (<40°C during HCl addition), inert atmosphere (N₂/Ar), and stoichiometric excess of HCl (1.5–2 eq) to ensure complete salt formation .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify the presence of the aminomethyl (–CH₂NH₂), ethanol (–CH₂CH₂OH), and pyridine moieties. Key peaks: δ 3.7–4.2 ppm (–CH₂OH), δ 8.1–8.5 ppm (pyridine protons) .
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v) to assess purity (>98%) .
- X-ray crystallography : For absolute configuration confirmation, crystallize in methanol/water (7:3) and analyze space group symmetry (e.g., monoclinic P21/c) .
Q. What storage conditions ensure compound stability?
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
- Humidity : Use desiccants (silica gel) to minimize hygroscopicity, as moisture can hydrolyze the dihydrochloride salt .
- Stability monitoring : Perform HPLC every 6 months to detect degradation products (e.g., free base formation if pH > 5) .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s reactivity in nucleophilic substitution reactions?
- Electronic effects : Use density functional theory (DFT) calculations to predict reactivity at the 2-methylpyridin-3-yl position. The electron-withdrawing pyridine ring enhances susceptibility to nucleophilic attack at the 3-position .
- Kinetic studies : Monitor reaction progress under varying conditions (e.g., polar aprotic solvents like DMF, 60–80°C) using in situ IR or LC-MS to track intermediate formation .
- Steric considerations : Compare reactivity with bulkier nucleophiles (e.g., tert-butylamine vs. methylamine) to assess steric hindrance from the 2-methyl group .
Q. How can discrepancies in reported solubility data be resolved systematically?
- Standardized protocols : Measure solubility in triplicate using USP buffers (pH 1.2–7.4) at 25°C. For example, dissolve 10 mg in 1 mL buffer, centrifuge (10,000 rpm, 10 min), and quantify supernatant via UV-Vis (λ = 270 nm) .
- Degradation analysis : Use LC-MS to identify hydrolysis products (e.g., free ethanolamine) in aged samples, which may artificially inflate solubility measurements .
- Cross-validate methods : Compare shake-flask results with computational predictions (e.g., Hansen solubility parameters) .
Q. What experimental strategies are suitable for probing the compound’s potential as a kinase inhibitor?
- Enzyme assays : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., JAK2 or EGFR) at 10 nM–100 μM compound concentrations. Include staurosporine as a positive control .
- Binding studies : Perform surface plasmon resonance (SPR) to measure affinity (KD) at pH 7.4 (HEPES buffer, 150 mM NaCl). Optimize immobilization via amine coupling to CM5 chips .
- Cellular validation : Treat cancer cell lines (e.g., A549 or HeLa) with the compound (0.1–50 μM) and assess phosphorylation downstream targets via Western blot (e.g., STAT3 for JAK inhibition) .
Q. How can researchers address inconsistencies in biological activity data across studies?
- Dose-response standardization : Use a 10-point dilution series (0.1–100 μM) with three biological replicates. Normalize data to vehicle controls (DMSO ≤0.1%) .
- Off-target profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Metabolic stability : Pre-incubate the compound with liver microsomes (human/mouse) for 30–60 min to assess CYP450-mediated inactivation, which may explain reduced efficacy in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
